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For Researchers, Scientists, and Drug Development Professionals

BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase

(BTK), a critical signaling molecule in various immune pathways.[1][2] This technical guide

provides a comprehensive overview of the therapeutic target of BMS-986142, its mechanism of

action, and the experimental evidence supporting its development for autoimmune diseases

such as rheumatoid arthritis.[3][4][5]

The Therapeutic Target: Bruton's Tyrosine Kinase
(BTK)
BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[4] It is

predominantly expressed in hematopoietic cells, with the notable exceptions of T cells and

terminally differentiated plasma cells.[4] BTK is a crucial component of multiple signaling

pathways that regulate the development, differentiation, and activation of B lymphocytes.

Beyond its role in B cells, BTK is also involved in the signaling of other immune cells, including

monocytes, macrophages, and mast cells, through its involvement in Fc receptor (FcR) and

RANK receptor signaling.[2][4] This broad involvement in immune cell function makes BTK a

highly attractive therapeutic target for a range of autoimmune and inflammatory diseases.[4]
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Mechanism of Action: Reversible Inhibition of BTK
BMS-986142 functions as a small molecule inhibitor that reversibly binds to BTK, thereby

blocking its kinase activity.[2][4] Unlike irreversible BTK inhibitors, which form a covalent bond

with the enzyme, the reversible nature of BMS-986142's interaction allows for a more

controlled and potentially safer pharmacological profile. By inhibiting BTK, BMS-986142

effectively dampens the downstream signaling cascades that are initiated by the B cell receptor

(BCR), Fc receptors, and the receptor activator of nuclear factor kappa-B ligand (RANKL).[2][4]

The inhibition of these pathways leads to a multifaceted immunomodulatory effect:

B Cell Receptor (BCR) Signaling: Inhibition of BTK blocks the signal transduction following

antigen binding to the BCR. This interference with BCR signaling curtails B cell activation,

proliferation, and the subsequent production of autoantibodies and inflammatory cytokines,

which are key drivers in many autoimmune diseases.[2]

Fc Receptor (FcR) Signaling: BMS-986142 also impedes FcγR-dependent signaling in

myeloid cells. This is significant in the context of autoimmune diseases where immune

complexes (antigen-antibody complexes) trigger inflammation via FcγR activation, leading to

the release of pro-inflammatory mediators like TNF-α.[2]

RANKL-Induced Osteoclastogenesis: The compound has been shown to block RANKL-

induced differentiation of osteoclasts.[2] This is particularly relevant for conditions like

rheumatoid arthritis, where excessive osteoclast activity contributes to bone erosion and joint

destruction.[2]

Quantitative Data: Potency and Selectivity
BMS-986142 exhibits high potency for BTK and selectivity over other kinases, including those

within the Tec family. This selectivity profile is crucial for minimizing off-target effects.
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Kinase IC50 (nM)

BTK 0.5

TEC 10

ITK 15

BLK 23

TXK 28

BMX 32

LCK 71

SRC 1100

Data sourced from MedchemExpress.[1]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and a typical experimental

workflow for evaluating BTK inhibitors.
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Caption: Simplified BTK signaling pathway in B cells.
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Caption: General experimental workflow for BMS-986142.
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Experimental Protocols
In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-986142

against recombinant human BTK and a panel of other kinases.

Methodology:

Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide

substrate and ATP.

BMS-986142 is added at various concentrations.

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a

suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence

resonance energy transfer).

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

B Cell Activation and Proliferation Assays
Objective: To assess the functional effect of BMS-986142 on B cell activation and

proliferation.

Methodology:

Primary human B cells or B cell lines (e.g., Ramos cells) are isolated and cultured.

Cells are pre-incubated with varying concentrations of BMS-986142.

B cell activation is induced by stimulating the B cell receptor (BCR) using anti-IgM or anti-

IgD antibodies.[1][4]

Activation markers, such as CD69 or CD86, are measured by flow cytometry.[2][4]
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Cell proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g.,

BrdU or ³H-thymidine) or using a dye dilution assay (e.g., CFSE).

IC50 values for the inhibition of activation and proliferation are determined from dose-

response curves.

In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of BMS-986142 in a preclinical model of

rheumatoid arthritis.

Methodology:

Arthritis is induced in susceptible strains of mice by immunization with type II collagen

emulsified in complete Freund's adjuvant, followed by a booster immunization.

Once clinical signs of arthritis appear, mice are treated daily with vehicle or different doses

of BMS-986142 (e.g., 2, 4, 10, 25, or 30 mg/kg).[1][2]

In some studies, BMS-986142 is co-administered with standard-of-care agents like

methotrexate or etanercept to assess additive or synergistic effects.[1]

Clinical scores, which measure paw swelling and inflammation, are recorded regularly.

At the end of the study, joint tissues are collected for histological analysis to assess

inflammation, cartilage damage, and bone erosion.

Serum levels of anti-collagen antibodies and inflammatory cytokines can also be

measured.[1]

In summary, BMS-986142 is a highly selective and potent reversible inhibitor of BTK. Its

mechanism of action, which involves the modulation of key signaling pathways in both B cells

and myeloid cells, provides a strong rationale for its investigation as a therapeutic agent for

rheumatoid arthritis and other autoimmune disorders. The comprehensive preclinical data, from

enzymatic assays to in vivo models of disease, underscores the potential of targeting BTK with

this novel inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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